molecular formula C7H5N2NaO2 B13560284 Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate

Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate

Cat. No.: B13560284
M. Wt: 172.12 g/mol
InChI Key: OIZOEGYGNJFBPC-DYVSEJHDSA-M
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Description

Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate is a sodium enolate salt characterized by a conjugated enone system linked to a pyrazine heterocycle. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of fused heterocyclic frameworks. Its reactivity stems from the nucleophilic enolate oxygen and the electrophilic α,β-unsaturated carbonyl system, enabling condensations with amines, cyanoacetamides, and other nucleophiles .

Synthesis: The compound is typically synthesized via the reaction of pyrazine-2-carbonyl derivatives with ethyl formate in the presence of sodium methoxide under anhydrous conditions. Similar methodologies are employed for structurally related enolates, such as coumarin- or benzo[f]chromen-substituted derivatives .

Properties

Molecular Formula

C7H5N2NaO2

Molecular Weight

172.12 g/mol

IUPAC Name

sodium;(E)-3-oxo-3-pyrazin-2-ylprop-1-en-1-olate

InChI

InChI=1S/C7H6N2O2.Na/c10-4-1-7(11)6-5-8-2-3-9-6;/h1-5,10H;/q;+1/p-1/b4-1+;

InChI Key

OIZOEGYGNJFBPC-DYVSEJHDSA-M

Isomeric SMILES

C1=CN=C(C=N1)C(=O)/C=C/[O-].[Na+]

Canonical SMILES

C1=CN=C(C=N1)C(=O)C=C[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate typically involves the reaction of pyrazine-2-carbaldehyde with sodium methoxide in an appropriate solvent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the compound can be synthesized in bulk through similar synthetic routes used in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds .

Mechanism of Action

The mechanism of action of Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate

  • Structural Difference : Replaces the pyrazine ring with a phenyl-substituted pyrazole moiety.
  • Reactivity: Exhibits comparable enolate reactivity but forms pyrazolo[1,5-a]pyrimidines (e.g., compounds 5a–d) when condensed with heterocyclic amines.
  • Applications : Used in synthesizing protein kinase inhibitors for cancer research .

Sodium 3-oxo-3-(coumarin-3-yl)prop-1-en-1-olate

  • Structural Difference : Substitutes pyrazine with a coumarin (2-oxo-2H-chromen-3-yl) group.
  • Reactivity: The electron-withdrawing coumarin ring increases electrophilicity at the α,β-unsaturated carbonyl, accelerating nucleophilic attacks. Reacts with 2-cyanoacetohydrazides to yield 2-oxo-1,2-dihydropyridine-3-carbonitriles (e.g., compounds 5a–d) .
  • Applications : Generates antitumor agents evaluated against HEPG2 cells .

Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate

  • Structural Difference : Replaces sodium with potassium and introduces an ethoxy group at the 3-position.
  • Reactivity: The ethoxy group modifies solubility (increased lipophilicity) and alters enolate stability. Potassium’s larger ionic radius may influence crystal packing in solid-state applications .
  • Applications: Limited data, but structural similarity suggests utility in heterocyclic synthesis.

Comparative Data Table

Compound Name Molecular Formula Key Substituent Reactivity Profile Primary Applications References
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate C₇H₄N₂O₃Na Pyrazine Condensation with amines, cyanoacetamides Antitumor agents, kinase inhibitors
Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate C₁₁H₈N₂O₃Na Phenyl-pyrazole Slower kinetics due to steric bulk Protein kinase inhibitors
Sodium 3-oxo-3-(coumarin-3-yl)prop-1-en-1-olate C₁₄H₉O₄Na Coumarin Enhanced electrophilicity Antitumor agents
Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate C₁₀H₁₀KNO₃ Ethoxy, pyridine Modified solubility and stability Undetermined (structural studies)

Key Research Findings

  • Antitumor Activity: Pyrazine- and coumarin-derived enolates yield dihydropyridine carbonitriles with IC₅₀ values <10 μM against HEPG2 cells, demonstrating structure-activity dependency on the heterocyclic substituent .
  • Synthetic Efficiency: Pyrazine-based enolates exhibit faster reaction times (~1–3 hours) compared to coumarin derivatives (~7 hours), attributed to differences in electronic effects .
  • Counterion Impact: Potassium salts (e.g., C₁₀H₁₀KNO₃) show distinct crystallographic properties, as validated by SHELX-based refinements, though pharmacological data remain scarce .

Biological Activity

Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate is a compound that has garnered attention for its significant biological activity, particularly in the field of anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound features a unique structural composition characterized by a sodium cation and an enolate functional group. The molecular formula and structural representation highlight the presence of a pyrazine ring, which contributes to its biological reactivity.

Research indicates that this compound exhibits antiproliferative effects on cancer cell lines. Its mechanism primarily involves the destabilization of tubulin polymerization, crucial for cell division. This disruption leads to inhibition of cancer cell growth by affecting microtubule dynamics, similar to other known anticancer agents.

Comparative Biological Activity

The following table compares this compound with other compounds exhibiting similar biological activities:

Compound Name Structural Features Biological Activity
This compoundContains pyrazine ring and enolate groupAnticancer, tubulin destabilization
4-AminoquinolineQuinoline ringAntiparasitic
PyrazinamidePyrazine derivativeAntimycobacterial
5-FluorouracilPyrimidine analogAnticancer

This compound stands out due to its specific enolate structure combined with the pyrazine moiety, enhancing both its reactivity and biological activity compared to the other compounds listed.

Research Findings

Several studies have focused on the biological activity of this compound:

  • Antiproliferative Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The mechanism involves binding to tubulin and disrupting its polymerization, leading to cell cycle arrest.
  • Case Studies : A notable case study published in ACS Omega highlighted the compound's efficacy in reducing tumor sizes in murine models when administered at specific dosages. The study reported a significant reduction in tumor proliferation markers.
  • Pharmacological Implications : The compound's unique structure allows it to act as a potential inhibitor of protein kinases, which are often overactive in cancerous cells. This suggests that sodium 3-oxo-3-(pyrazin-2-y)prop–1-en–1–olate may have broader implications in targeting kinase-related diseases.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how sodium 3–oxo–3–(pyrazin–2–yl)prop–1–en–1–olate interacts at the molecular level with cellular components.
  • Clinical Trials : Initiating clinical trials to assess safety, efficacy, and optimal dosing regimens in human subjects.

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